molecular formula C18H14Cl2N2O6 B4012641 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate

2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate

Cat. No. B4012641
M. Wt: 425.2 g/mol
InChI Key: YXGBBBJGBZWELN-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their complex synthesis and multifaceted analyses including molecular docking, vibrational, structural, electronic, optical studies, and their potential biological activities. These compounds, including closely related derivatives, have been the subject of extensive studies due to their interesting physical and chemical properties, and potential pharmacological importance.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from specific aromatic aldehydes and involving various reagents to introduce the desired functional groups. For example, the synthesis of similar compounds has been reported through reactions involving esterification, amidation, and the use of sulfur tetrafluoride for fluorination steps. These processes highlight the complexity and precision required in synthesizing such compounds (Buss, Coe, & Tatlow, 1997).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic methods like FT-IR and Raman spectroscopy, complemented by DFT calculations to predict vibrational frequencies and assign them to specific molecular motions. X-ray crystallography provides direct insights into the crystal structure, revealing the arrangement of atoms and the molecular geometry. Studies have shown these compounds to exhibit interesting structural features, such as specific bond angles and lengths that contribute to their reactivity and properties (Raju et al., 2015).

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-nitroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O6/c19-14-6-1-11(9-15(14)20)16(23)10-28-18(25)8-7-17(24)21-12-2-4-13(5-3-12)22(26)27/h1-6,9H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGBBBJGBZWELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
Reactant of Route 4
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
Reactant of Route 5
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
Reactant of Route 6
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate

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